1-(Spiro[indoline-3,4'-piperidin]-1-YL)ethanone hcl

Synthetic Efficiency Process Chemistry Spiroindoline Intermediate

Medicinal chemists building spiro[indoline-3,4'-piperidine] libraries for CNS and chemokine targets often lose time on in-house deprotection and salt formation. This pre-formed HCl salt (≥95% HPLC) solves both: • Eliminates Boc/Cbz removal-free piperidine NH ready for direct N-functionalization. • Proven synthetic efficiency: 77% isolated yield in patent route; enables rapid CCR5, VAChT, and antidepressant SAR exploration. Supplied with consistent quality for reliable assay and scale-up.

Molecular Formula C14H19ClN2O
Molecular Weight 266.76 g/mol
CAS No. 167484-19-7
Cat. No. B1603773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Spiro[indoline-3,4'-piperidin]-1-YL)ethanone hcl
CAS167484-19-7
Molecular FormulaC14H19ClN2O
Molecular Weight266.76 g/mol
Structural Identifiers
SMILESCC(=O)N1CC2(CCNCC2)C3=CC=CC=C31.Cl
InChIInChI=1S/C14H18N2O.ClH/c1-11(17)16-10-14(6-8-15-9-7-14)12-4-2-3-5-13(12)16;/h2-5,15H,6-10H2,1H3;1H
InChIKeyMNPYORLBECFQJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Supplier Specifications


1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone hydrochloride (CAS 167484-19-7) is a synthetic spiro[indoline-3,4'-piperidine] derivative supplied as the HCl salt . Its molecular formula is C14H19ClN2O (MW 266.76 g/mol for the salt; free base C14H18N2O MW 230.31 g/mol) . The compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry programs targeting chemokine receptors [1], the vesicular acetylcholine transporter (VAChT) [2], and central nervous system disorders [3]. Commercially, it is available at a typical purity specification of 95% (HPLC) from multiple vendors .

Spiroindoline building block for medicinal chemistry diversification programs
HCl salt form enables controlled piperidine nitrogen protonation
Cross-vendor purity consistency supports procurement workflow
Applicable to chemokine receptor, VAChT, and CNS research programs

Why Generic Spiroindoline Analogs Cannot Substitute


The spiro[indoline-3,4'-piperidine] scaffold displays high sensitivity to N-substitution patterns on both the indoline and piperidine rings, with even minor modifications producing substantial shifts in receptor binding profiles [1][2]. Specifically, the N1-acetyl group and unsubstituted piperidine NH present in 1-(spiro[indoline-3,4'-piperidin]-1-yl)ethanone HCl define a distinct physicochemical vector that cannot be mimicked by N1-methyl, N1-aryl, or N1-sulfonyl analogs commonly used in medicinal chemistry programs [3][4]. Furthermore, the hydrochloride salt form provides controlled protonation of the piperidine nitrogen, directly influencing solubility, crystallinity, and formulation compatibility—parameters that vary critically among salt forms and free bases . Generic substitution without quantitative verification of these parameters risks introducing uncontrolled variables into synthetic routes, biological assays, and downstream process chemistry.

N1-substitution pattern sensitivity may shift receptor binding profiles across analogs — N1-acetyl cannot be mimicked by methyl, aryl, or sulfonyl replacements.
Salt form differences may alter solubility, crystallinity, and formulation compatibility — free base or alternative salts may not transfer directly.
Unverified generic analogs risk introducing uncontrolled variables into synthetic routes and biological assays — substitution requires quantitative verification.

Quantitative Differentiation Evidence


Synthetic Yield Benchmark vs. Typical Analogs

The target compound was obtained in 77% isolated yield (2.93 g) after an 8-step sequence involving N-acetylation of 1'-Cbz-spiro(indoline-3,4'-piperidine) with acetyl chloride, followed by Pd/C-catalyzed hydrogenolytic Cbz removal in ethanol/acetic acid . This overall yield for the final deprotected N1-acetyl building block compares favorably to literature syntheses of analogous spiroindoline intermediates, where N1-aryl or N1-sulfonyl substitutions often require additional protection group manipulations that reduce cumulative yields below 50% [1][2]. The yield directly impacts procurement cost-per-gram and scalability considerations.

Synthetic Yield Benchmark
Cross-study comparable
77% isolated yield (2.93 g) across 8-step sequence
Supports procurement cost evaluation
Yield advantage ≥27 pp vs typical spiroindoline analog syntheses
Synthetic Efficiency Process Chemistry Spiroindoline Intermediate

VAChT Binding Affinity Class Range

While a direct Ki measurement for 1-(spiro[indoline-3,4'-piperidin]-1-yl)ethanone HCl at the vesicular acetylcholine transporter (VAChT) has not been reported, a closely related series of N,N-substituted spiro[indoline-3,4'-piperidine] derivatives was evaluated and exhibited VAChT Ki values ranging from 39 nM to 376 nM [1]. The unsubstituted piperidine NH and N1-acetyl group of the target compound position it as a key intermediate for further derivatization toward VAChT PET radioligands. By contrast, the clinical lead vesamicol exhibits Ki ~2-5 nM at VAChT, indicating the spiroindoline class occupies a distinct affinity space with potential for tuning selectivity through N-substitution [1].

VAChT Affinity Class Range
Class-level inference
Class Ki range 39–376 nM vs vesamicol ~2–5 nM
Supports VAChT ligand optimization studies
Direct measurement not reported for target compound
VAChT Binding Ki Affinity PET Radioligand Development

Antidepressant Pharmacophore Validation

The spiro[indoline-3,4'-piperidine] scaffold has been validated in vivo for antidepressant activity. The lead compound 1-(2-chlorophenyl)spiro[indoline-3,4'-piperidine] (compound 25a) demonstrated marked tetrabenazine (TBZ) ptosis prevention and potentiation of 5-hydroxytryptophan (5-HTP)-induced head twitching in rats [1]. Notably, compound 25a exhibited weak to moderate in vitro blockade of neuronal reuptake of biogenic amines, suggesting a pharmacological profile distinct from tricyclic antidepressants [1]. While the target compound (N1-acetyl, NH-piperidine) has not been directly tested in this paradigm, it serves as a key synthetic precursor for generating the 1-aryl substituted analogs that produced this activity. The N1-acetyl group can be selectively hydrolyzed to provide the free indoline NH for subsequent 1-arylation, establishing a critical structure-activity relationship entry point [1].

CNS Pharmacophore Context
Class-level inference
1-Aryl derivatives show reported in vivo behavioral model response
Supports CNS behavioral model research fit
Precursor role; direct testing needed
Antidepressant Activity Tetrabenazine Ptosis 5-HTP Potentiation

Purity Specification Consistency Across Vendors

Commercial sourcing data from Sigma-Aldrich (COMH4211A1F8) and Combi-Blocks (OR-9912) consistently report a minimum purity specification of 95% (HPLC) for 1-(spiro[indoline-3,4'-piperidin]-1-yl)ethanone hydrochloride . This level of inter-vendor purity harmonization is not uniformly observed for custom spiroindoline analogs, where purity can vary from 90% to >98% depending on the synthetic route and purification method . The 95% purity specification ensures reproducible downstream chemistry without additional purification, reducing procurement risk for parallel synthesis and library production workflows.

Purity Specification
Supporting evidence
95% HPLC across Sigma-Aldrich and Combi-Blocks
Supports batch consistency review
Reduces incoming QC requirements for library production
Batch Consistency Quality Control Procurement Reliability

Procurement-Driven Application Scenarios


Chemokine Receptor Modulator Libraries

As demonstrated in US Patent 5,962,462, the target compound serves as an advanced intermediate for constructing spiro-substituted azacycles that modulate chemokine receptor activity [1]. The 77% isolated yield achieved during its synthesis, combined with the free piperidine NH handle, enables efficient diversification into compound libraries targeting CCR5 and related chemokine receptors. Procurement of the pre-formed HCl salt eliminates the need for in-house Boc/Cbz deprotection-removal sequences, reducing synthesis cycle time [1].

VAChT PET Radioligand Development

The spiroindoline scaffold has established VAChT binding affinity (class Ki range: 39–376 nM), positioning the target compound as a versatile precursor for generating N,N-substituted analogs for PET tracer optimization [2]. Its N1-acetyl group provides a stable protecting group during piperidine N-functionalization, which can be subsequently removed or modified, enabling systematic structure-activity relationship exploration at both nitrogen centers [2].

Atypical Antidepressant Derivatives

The 1-arylspiro[indoline-3,4'-piperidine] series, exemplified by compound 25a (1-(2-chlorophenyl) derivative), demonstrated in vivo antidepressant activity with an atypical pharmacological profile distinct from tricyclic antidepressants [3]. The target compound provides direct synthetic access to this chemotype through N-deacetylation followed by N1-arylation, making it a critical procurement item for CNS drug discovery groups exploring non-tricyclic antidepressant mechanisms [3].

Analytical Standard and Screening Libraries

With a consistent 95% purity specification across multiple vendors, the compound is suitable as an LC-MS reference standard for spiroindoline library quality control . Its well-defined molecular weight (C14H18N2O, MW 230.31 free base; C14H19ClN2O, MW 266.76 HCl salt) and spirocyclic architecture make it an ideal diversity element for fragment-based screening libraries targeting protein-protein interaction surfaces .

Application
Selection Property
Validation Focus
Chemokine receptor modulator libraries
Pre-formed HCl salt intermediate with free piperidine NH handle
Diversification efficiency assessment
VAChT PET tracer development
N1-acetyl protected precursor for N,N-substitution SAR
Binding affinity and selectivity exploration
CNS behavioral model research
Synthetic gateway to 1-aryl spiroindoline chemotype
Model-response endpoint context
Fragment-based screening libraries
Cross-vendor 95% HPLC purity consistency
QC reproducibility verification
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